![molecular formula C13H12FNO2S B5538228 N-(2-fluorophenyl)-1-phenylmethanesulfonamide](/img/structure/B5538228.png)
N-(2-fluorophenyl)-1-phenylmethanesulfonamide
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Overview
Description
"N-(2-fluorophenyl)-1-phenylmethanesulfonamide" is a compound of interest in organic chemistry due to its unique structure and properties. It belongs to the class of sulfonamides, compounds known for their diverse chemical and biological activities. The compound's structure includes a sulfonamide group attached to a phenyl ring which is further substituted with a fluorophenyl group, adding to its chemical complexity and utility in various chemical reactions.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of suitable sulfonic acids or their derivatives with amines. For instance, the synthesis of fluoromethyl phenyl sulfone, a related compound, can be achieved through reactions involving trichlorofluoromethane with thiophenoxide, followed by dechlorination and sulfone formation processes (Saikia & Tsuboi, 2001). Similar methodologies can be adapted for the synthesis of N-(2-fluorophenyl)-1-phenylmethanesulfonamide, with specific reactants and conditions tailored to its unique structure.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including N-(2-fluorophenyl)-1-phenylmethanesulfonamide, is characterized by the presence of a sulfonyl group attached to an amine. This configuration significantly influences the molecule's physical and chemical properties. For example, N-(4-Fluorophenyl)methanesulfonamide, a compound with structural similarities, shows that substitutions on the phenyl ring can influence molecular packing and hydrogen bonding patterns (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, showcasing their versatility. The presence of fluorine atoms can enhance the reactivity of these compounds, making them valuable in nucleophilic substitution reactions and in the synthesis of fluorinated derivatives. The synthesis and reactions of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides demonstrate the potential for creating compounds with increased carbonic anhydrase inhibition and enhanced lipophilicity (Blackburn & Türkmen, 2005).
Scientific Research Applications
Excited-State Intramolecular Proton Transfer (ESIPT)
A study on water-soluble 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives, which are structurally related to N-(2-fluorophenyl)-1-phenylmethanesulfonamide, reveals their efficient ESIPT yielding a strongly Stokes-shifted fluorescence emission. This property is significantly influenced by the nature of substituents, offering guidelines for designing emission ratiometric pH or metal-cation sensors for biological applications (Henary et al., 2007).
Synthesis and Reactivity
Studies have explored the reactivity of similar sulfonyl fluorides, demonstrating their use in promoting neuropathy when combined with organophosphates, indicating a potential for understanding the mechanisms of neuropathic diseases and designing inhibitors (Osman et al., 1996). Another research avenue focuses on the synthesis of vinyl fluorides via the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, highlighting a novel route for the preparation of fluorinated organic compounds (McCarthy et al., 1990).
Fluorination Techniques and Applications
The development of [(18)F]fluorothiols as a new generation of peptide labeling reagents for potential tracers in positron emission tomography (PET) imaging is another significant application. This involves the preparation of methanesulfonyl precursors, demonstrating the utility of N-(2-fluorophenyl)-1-phenylmethanesulfonamide and related compounds in the chemoselective labeling of peptides (Glaser et al., 2004).
Chemical Biology and Molecular Pharmacology
Further research into sulfonyl fluorides has shown their significance as reactive probes in chemical biology and molecular pharmacology. A novel method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation has been reported, expanding the toolkit for the study of these compounds in biological systems (Xu et al., 2019).
Safety and Hazards
The safety data sheet for “N-(2-fluorophenyl)-1-phenylmethanesulfonamide” indicates that it is a dangerous substance . It has hazard statements H301, H315, H318, H335, which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
N-(2-fluorophenyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-12-8-4-5-9-13(12)15-18(16,17)10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUNUIUXOKJZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-phenylmethanesulfonamide |
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